molecular formula C4H11ClN2O B022036 (R)-2-Aminobutanamide hydrochloride CAS No. 103765-03-3

(R)-2-Aminobutanamide hydrochloride

Cat. No. B022036
M. Wt: 138.59 g/mol
InChI Key: HDBMIDJFXOYCGK-AENDTGMFSA-N
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Description

Synthesis Analysis

Recent research has focused on the synthesis of (R)-2-Aminobutanamide hydrochloride and related compounds. King et al. (2011) explored the substitution at the 4'-N'-benzylamide site in related compounds, demonstrating the sensitivity of anticonvulsant activities to substituents, highlighting the importance of electron-withdrawing groups for retaining activity (King et al., 2011). Additionally, a novel d-aminopeptidase from Brucella sp. was found to effectively synthesize (S)-2-aminobutanamide, showcasing an efficient strategy for its production (Tang et al., 2018).

Molecular Structure Analysis

The molecular structure of (R)-2-Aminobutanamide hydrochloride and similar compounds has been analyzed through various techniques. Studies have focused on understanding the structural parameters that confer specific activities, such as anticonvulsant effects, by modifying (R)-N'-benzyl 2-amino-3-methylbutanamide and related molecules (King et al., 2011).

Scientific Research Applications

  • Quality Control in Pharmaceutical Preparation : The reverse phase high-performance liquid chromatography (RP-HPLC) method with pre-column chiral derivatization is used for determining the (R)-isomer of (S)-2-aminobutyramide hydrochloride. This method is crucial for the precise, accurate, and robust quality control in the preparation of levetiracetam, an important pharmaceutical compound (Suo Jiangtao et al., 2015).

  • Enantiomeric Excess Determination : A reverse phase chiral HPLC method is effective in accurately determining the (R)-2-aminobutanamide isomer content in (S)-2-amino-butanamide, a key intermediate in levetiracetam preparation. This method achieves a recovery rate of 93-106%, highlighting its efficiency in pharmaceutical applications (T. Jhansi et al., 2019).

  • Antiarrhythmic Properties : Derivatives of 2-N-arylalkylamino-1-butanol, including those with the levorotatory R configuration, show strong protective and therapeutic effects in various experimental arrhythmia models. This suggests potential applications in developing antiarrhythmic drugs (M. Eckstein et al., 1988).

  • Biocatalytic Synthesis : The biocatalytic one-pot cyclic cascade method has been successfully used to synthesize (S)- and (R)-2-amino-4-hydroxybutanoic acid, achieving high yields and chiral purity. This approach is significant for industrial synthesis applications (K. Hernández et al., 2017).

  • Levetiracetam Synthesis : A simpler and industrially viable second route to synthesize levetiracetam using (S)-2-aminobutanamide hydrochloride as a chiral resource has been developed. This method is advantageous due to its simplicity, lack of diacetylation impurity, and shorter reaction time, making it suitable for industrial application (Pang Sujuan, 2009).

  • Enantiomeric Differentiation : Research on macrocyclic peptides has shown effective enantiomeric differentiation of various (R)- and (S)- ammonium and (R)- and (S)-α-amino acid ester salts, with certain peptides showing superior enantio-selectivity. This is important for applications in stereochemistry and drug design (H. Miyake et al., 1993).

  • Novel Anticonvulsant Drugs : Synthesis and evaluation studies have revealed significant anticonvulsant activity in compounds derived from 4-aminobutanamides, indicating their potential as new anticonvulsant drugs. This opens up avenues for further pharmaceutical development and clinical applications (P. Kowalczyk et al., 2014).

  • GABAB Receptor Research : Studies on phenyl alcohol amides anticonvulsants have shown a high affinity for the GABAB receptor, with some compounds identified as potential GABAB receptor blockers. This research is significant for understanding the pharmacological mechanisms in neuroscience (S. Meza-Toledo et al., 1998).

Safety And Hazards

The safety and hazards associated with a compound like “®-2-Aminobutanamide hydrochloride” would depend on its specific chemical and physical properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on a compound like “®-2-Aminobutanamide hydrochloride” would depend on its potential applications. This could include further studies into its synthesis, its potential biological activity, and its physical and chemical properties .

properties

IUPAC Name

(2R)-2-aminobutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBMIDJFXOYCGK-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584887
Record name (2R)-2-Aminobutanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Aminobutanamide hydrochloride

CAS RN

103765-03-3
Record name (2R)-2-Aminobutanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-aminobutanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Liao, H Chen, G Wang, S Wu, Z Yang, W Luo, Z Liu… - Tetrahedron, 2020 - Elsevier
… According to the synthesis of impurity A and using 2 and R-2-aminobutanamide hydrochloride ((R)-6) as starting materials, impurity B is provided as a white solid (50.00 g, 51%) with a …
Number of citations: 16 www.sciencedirect.com
F Zhang, J Graham, T Zhai, Y Liu, Z Huang - Antibiotics, 2022 - mdpi.com
The bacterial cell wall is essential for protecting bacteria from the surrounding environment and maintaining the integrity of bacteria cells. The MurA enzyme, which is an essential …
Number of citations: 5 www.mdpi.com
F Zhang, J Graham, T Zhai, Y Liu, Z Huang - 2022 - academia.edu
The bacterial cell wall is essential for protecting bacteria from the surrounding environment and maintaining the integrity of bacteria cells. The MurA enzyme, which is an essential …
Number of citations: 0 www.academia.edu

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